(4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride
Description
Structurally, it comprises a piperidine ring substituted at the 4-position with a hydroxymethyl group and a 4-chlorophenyl moiety. The hydrochloride salt enhances its stability and solubility for pharmaceutical use. For instance, describes the synthesis of a fluorophenyl analog using LiBH₄ reduction, which could be adapted by substituting 4-fluorophenyl with 4-chlorophenyl precursors .
Key physicochemical properties can be inferred from structurally similar compounds. For example, the methylphenyl analog (2-methylphenyl)(piperidin-4-yl)methanol hydrochloride () has a molecular weight of 241.76 g/mol and a molecular formula of C₁₃H₂₀ClNO. Extrapolating, the target compound likely has a molecular formula of C₁₂H₁₇Cl₂NO (MW ~274.18 g/mol), with the chlorine atom contributing to increased lipophilicity compared to non-halogenated analogs .
Properties
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,12,14-15H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOCVNOMHQZYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and piperidine.
Formation of Intermediate: The 4-chlorobenzaldehyde reacts with piperidine to form (4-chlorophenyl)piperidine.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield (4-Chlorophenyl)(piperidin-4-yl)methanol.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: (4-Chlorophenyl)(piperidin-4-yl)methanone.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several promising pharmacological properties that make it suitable for further research:
- Neurological Disorders : Due to its structural components, (4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride may target neurological disorders. Compounds with similar structures have shown potential in modulating neurotransmitter systems, which could lead to novel treatments for conditions such as depression and anxiety .
- Antimicrobial Activity : Research indicates that derivatives of chlorophenyl compounds can exhibit significant antimicrobial effects. The compound's ability to interact with various biological targets suggests it may be effective against pathogens such as Mycobacterium tuberculosis .
- Inhibition of Enzymatic Activity : The compound has been evaluated for its inhibitory effects on enzymes like monoacylglycerol lipase (MAGL), which is involved in lipid metabolism. Reversible MAGL inhibitors derived from similar structures have been shown to ameliorate symptoms in models of multiple sclerosis without the side effects associated with irreversible inhibitors .
Biological activity assessments have utilized both computational and experimental methods:
- Molecular Docking Studies : These studies help predict how this compound interacts with target proteins, providing insights into its binding affinities and potential efficacy against specific biological targets.
- High-throughput Screening : This technique is employed to evaluate the compound's activity across a range of biological assays, allowing researchers to identify promising candidates for further development .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique aspects compared to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)piperidine | Chlorophenyl and piperidine ring | Lacks hydroxymethyl group |
| 4-(Trifluoromethyl)phenylpiperidine | Trifluoromethyl instead of chloro | Enhanced lipophilicity |
| 1-(3-Chlorophenyl)piperidine | Chlorophenyl at different position | Different pharmacological profile |
The distinct combination of structural elements in this compound may confer unique biological activities that differentiate it from these related compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- A study focused on the design of new MAGL inhibitors demonstrated that compounds similar to this compound could effectively modulate lipid signaling pathways without adverse effects observed in irreversible inhibitors .
- Another investigation into antimicrobial agents revealed that chlorophenyl derivatives showed promising activity against Mycobacterium tuberculosis, suggesting that this compound could be explored further for its antibacterial properties .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Halogenation: Fluorine and chlorine substituents enhance binding to σ1 receptors and antiparasitic activity. For example, compound 7 (4-F-phenyl) exhibits IC₅₀ values of 1.03–2.52 μg/mL against resistant Trypanosoma brucei, attributed to improved electron-withdrawing effects and membrane permeability . The 4-Cl-phenyl group in the target compound may confer similar advantages but with increased lipophilicity. Benzyl Modifications: 3,4-Dichlorobenzyl substitution (compound 8) further boosts potency, suggesting synergistic effects from multiple halogens .
Azacyclonol (), with two phenyl groups, shows reduced σ1 affinity compared to mono-halogenated derivatives, highlighting the importance of balanced hydrophobicity .
Synthetic Routes :
- The fluorophenyl analog in was synthesized via LiBH₄ reduction of a ketone intermediate, yielding 99% purity . Similar methods could apply to the target compound.
- In contrast, compound 62 () employed Boc-protection and benzoylation, suggesting versatility in piperidine functionalization strategies .
Biological Activity
(4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-chlorophenyl group and a hydroxymethyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest it can disrupt bacterial cell membranes, inhibiting growth in various bacterial strains, including Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µM |
| Escherichia coli | 12 µM |
| Mycobacterium tuberculosis | 6.3 µM |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 15 |
| Urease | 20 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes critical for bacterial metabolism or interfere with cellular signaling pathways. For instance, its action against AChE suggests it may enhance cholinergic activity by preventing acetylcholine breakdown .
Case Studies
- Antimicrobial Efficacy : A study investigated the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Results showed that it significantly reduced bacterial viability in vitro, highlighting its potential as a lead compound for tuberculosis treatment .
- CNS Activity : In a separate study focusing on neuroprotective effects, the compound demonstrated promising results in animal models of cognitive impairment. It improved memory retention and reduced neuroinflammation markers, suggesting potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various analogs. Modifications to the piperidine ring and chlorophenyl substituent have yielded compounds with enhanced potency and selectivity against targeted pathogens.
Table 3: SAR Analysis of Analog Compounds
| Analog Compound | Activity Profile |
|---|---|
| Compound A | Increased AChE inhibition (IC50 = 10 µM) |
| Compound B | Enhanced antimicrobial activity (MIC = 4 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
